(1R)-1-[2-(Trifluoromethoxy)phenyl]ethylamine chemical structure
(1R)-1-[2-(Trifluoromethoxy)phenyl]ethylamine chemical structure
An In-depth Technical Guide to (1R)-1-[2-(Trifluoromethoxy)phenyl]ethylamine
Introduction
(1R)-1-[2-(Trifluoromethoxy)phenyl]ethylamine is a chiral amine of significant interest in the fields of medicinal chemistry and drug development. As a stereochemically defined building block, it provides a crucial scaffold for the synthesis of complex, biologically active molecules. The presence of the trifluoromethoxy (-OCF₃) group on the phenyl ring is particularly noteworthy. This functional group can dramatically influence a molecule's physicochemical and pharmacological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide serves as a comprehensive technical resource for researchers and scientists, detailing the compound's structure, properties, synthesis, applications, and analytical methodologies.
Chemical Identity and Structure
A precise understanding of the molecule's structure and stereochemistry is fundamental to its application.
Nomenclature and Identifiers
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Systematic IUPAC Name : (1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-amine
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Molecular Formula : C₉H₁₀F₃NO
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CAS Number : 1213130-32-5 (Note: This CAS number may refer to a closely related structure; specific identifiers for this exact compound can be supplier-dependent).
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Synonyms : (R)-1-(2-(Trifluoromethoxy)phenyl)ethylamine
Chemical Structure
The molecule consists of a central ethylamine backbone. The chiral carbon, designated (R), is attached to a hydrogen atom, a methyl group, an amino group, and a phenyl ring. The phenyl ring is substituted at the ortho (2-position) with a trifluoromethoxy group.
Caption: 2D structure of (1R)-1-[2-(Trifluoromethoxy)phenyl]ethylamine.
Physicochemical Properties
The properties of this compound are heavily influenced by the trifluoromethoxy group, which increases lipophilicity and metabolic stability compared to a methoxy or hydroxyl analog.[1]
| Property | Value | Source |
| Molecular Weight | 205.18 g/mol | Calculated |
| Molecular Formula | C₉H₁₀F₃NO | PubChem Analogy[2][3] |
| Appearance | Colorless to light yellow liquid/oil | Supplier Analogy |
| Boiling Point | Not established | - |
| Solubility | Soluble in organic solvents (e.g., DCM, MeOH, Ether) | General Chemical Principles |
| XLogP3 | ~2.5-3.0 (Estimated) | Analogy to similar structures[2][3] |
Synthesis and Manufacturing
The synthesis of optically active amines like this one is a critical process, often requiring stereoselective methods to ensure high enantiomeric purity. A common and effective strategy is the asymmetric reductive amination of a corresponding ketone.
Causality Behind Experimental Choices
The chosen synthetic route aims to establish the chiral center with high fidelity. Starting from 2-(trifluoromethoxy)acetophenone, a prochiral ketone, allows for the introduction of chirality via a chiral auxiliary or a chiral catalyst. Reductive amination is a robust and widely used transformation in pharmaceutical synthesis for its efficiency in forming C-N bonds.
Representative Synthetic Protocol: Asymmetric Reductive Amination
This protocol is a representative example based on established chemical principles for synthesizing chiral amines.[4][5]
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Imine Formation : To a solution of 2-(trifluoromethoxy)acetophenone (1.0 eq) in a suitable solvent like toluene, add a chiral amine, such as (R)-1-phenylethylamine (1.1 eq), as a chiral auxiliary. Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid). The mixture is heated to reflux with a Dean-Stark apparatus to remove water and drive the formation of the chiral imine intermediate.
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Diastereoselective Reduction : After cooling the reaction mixture, the solvent is removed under reduced pressure. The crude imine is redissolved in a solvent like methanol. The solution is cooled to 0°C, and a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise. The bulky chiral auxiliary directs the hydride attack to one face of the imine, leading to a diastereomeric excess of the desired amine.
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Auxiliary Cleavage (Hydrogenolysis) : The resulting diastereomeric secondary amines are subjected to hydrogenolysis to cleave the chiral auxiliary. The compound is dissolved in ethanol, and a palladium on carbon catalyst (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (e.g., balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS). The retarding effect of the α-substituted phenyl ring often allows for selective cleavage of the auxiliary benzyl group.[5]
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Workup and Purification : The catalyst is removed by filtration through Celite. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the final product, (1R)-1-[2-(Trifluoromethoxy)phenyl]ethylamine.
Synthesis Workflow
Caption: Workflow for asymmetric synthesis via chiral auxiliary.
Applications in Drug Discovery and Development
This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate.
Role as a Chiral Intermediate
Chirality is a cornerstone of modern pharmacology. For most drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. Using enantiomerically pure building blocks like (1R)-1-[2-(Trifluoromethoxy)phenyl]ethylamine ensures that the final API is synthesized in the correct stereochemical form, eliminating the need for costly and complex chiral separations later in the process.
Impact of the Trifluoromethoxy Group
The -OCF₃ group is a bioisostere for other functionalities but possesses unique properties that medicinal chemists leverage to optimize drug candidates.[1]
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Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation (e.g., O-dealkylation), which can prolong the drug's half-life in the body.[1]
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Lipophilicity : The group significantly increases the lipophilicity (Hansch π value ≈ +1.04) of the molecule. This can enhance membrane permeability and improve absorption, distribution, and potentially blood-brain barrier penetration.[1]
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Target Binding : The highly polarized nature of the -OCF₃ group can lead to unique interactions with amino acid residues in a protein's binding pocket (e.g., dipole-dipole, halogen bonding), potentially increasing binding affinity and selectivity.
Potential Therapeutic Areas
Phenyl ethylamine scaffolds are prevalent in neuropharmacology. Derivatives are used to develop agents targeting G-protein coupled receptors (GPCRs), ion channels, and transporters involved in neurological and psychiatric disorders. The unique properties conferred by the trifluoromethoxy group make this building block suitable for designing novel therapeutics in areas such as oncology and inflammatory diseases, where metabolic stability and specific binding are critical.[6]
Conceptual Application in Drug Design
Caption: Use as a building block to create a therapeutic agent.
Analytical Methodologies
Rigorous analytical control is essential to confirm the identity, purity, and stereochemical integrity of the compound.
Protocol: Chiral Purity Determination by HPLC
Objective : To determine the enantiomeric excess (e.e.) of the synthesized amine.
Rationale : Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Derivatization is often employed to enhance detection and improve separation.
Methodology :
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Derivatization (optional but recommended) : To a solution of the amine (~1 mg) in dichloromethane (DCM, 1 mL), add triethylamine (1.5 eq) followed by a chiral derivatizing agent such as Mosher's acid chloride or an isocyanate (e.g., 3,5-dinitrophenyl isocyanate) (1.2 eq). Stir at room temperature for 1 hour. This creates diastereomers that are more easily separated on a standard column or enhances chromophores for UV detection.
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Sample Preparation : Dilute a small aliquot of the reaction mixture with the mobile phase to a concentration of approximately 0.5 mg/mL.
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HPLC Conditions :
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Column : Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
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Mobile Phase : An isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized.
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Flow Rate : 1.0 mL/min.
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Detection : UV at 254 nm.
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Column Temperature : 25°C.
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Analysis : Inject the sample. The two enantiomers (or their diastereomeric derivatives) will elute at different retention times. The enantiomeric excess is calculated from the peak areas (A1 and A2) using the formula: e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100.
Safety and Handling
As with many chemical reagents, proper safety precautions are mandatory.
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GHS Hazard Statements : Based on analogous compounds, it is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3]
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Precautionary Statements :
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Prevention : Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
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Response : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF ON SKIN: Wash with plenty of soap and water.[3]
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Storage : Store in a well-ventilated place. Keep the container tightly closed.
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Disposal : Dispose of contents/container to an approved waste disposal plant.
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Conclusion
(1R)-1-[2-(Trifluoromethoxy)phenyl]ethylamine is a sophisticated chemical building block with high utility in modern drug discovery. Its defined stereochemistry and the presence of the trifluoromethoxy group provide a powerful combination for developing novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. A thorough understanding of its synthesis, properties, and analytical characterization, as outlined in this guide, is essential for its effective application in the research and development of next-generation medicines.
References
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PubChem. (1R)-1-(2-(Trifluoromethyl)phenyl)ethylamine. National Center for Biotechnology Information. [Link]
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PubChem. (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine. National Center for Biotechnology Information. [Link]
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European Patent Office. (2011). OPTICALLY ACTIVE 1-(FLUORO-,TRIFLUOROMETHYL-OR TRIFLUOROMETHOXY-SUBSTITUTED PHENYL)ALKYLAMINE N-MONOALKYL DERIVATIVES AND PROCESS FOR PRODUCING SAME - Patent 1530562. [Link]
- Google Patents. (2002). Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene.
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ResearchGate. (2025). Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine. [Link]
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SciSpace. (2000). Method for purifying optically active 1-(trifluromethyl monosubstituted phenyl)ethylamine. [Link]
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Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 916. [Link]
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